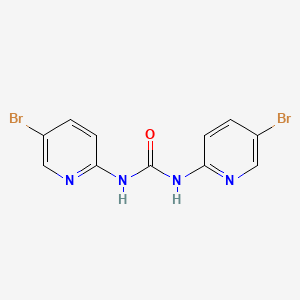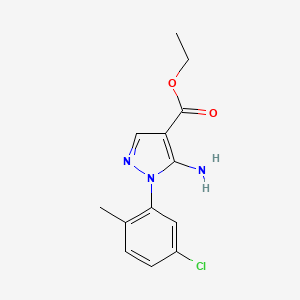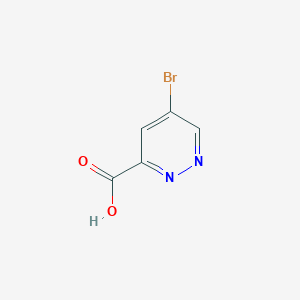![molecular formula C10H10O2S B11813744 Benzo[b]thiophene, 4,5-dimethoxy- CAS No. 103204-79-1](/img/structure/B11813744.png)
Benzo[b]thiophene, 4,5-dimethoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Dimethoxybenzo[b]thiophene is an organic compound belonging to the class of benzothiophenes, which are heterocyclic compounds containing a benzene ring fused to a thiophene ring. This compound is characterized by the presence of two methoxy groups (-OCH3) attached to the benzene ring at the 4 and 5 positions. The molecular formula of 4,5-Dimethoxybenzo[b]thiophene is C10H10O2S, and it has a molecular weight of 194.25 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dimethoxybenzo[b]thiophene can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Paal-Knorr synthesis is a well-known method for preparing thiophene derivatives, including benzothiophenes . This reaction typically involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents such as phosphorus pentasulfide (P4S10).
Industrial Production Methods: Industrial production of 4,5-Dimethoxybenzo[b]thiophene may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions: 4,5-Dimethoxybenzo[b]thiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene derivative.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Substitution: Electrophilic substitution reactions may use reagents such as bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring.
Wissenschaftliche Forschungsanwendungen
4,5-Dimethoxybenzo[b]thiophene has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of biological systems and can be a precursor for biologically active molecules.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs and therapeutic agents.
Wirkmechanismus
The mechanism of action of 4,5-Dimethoxybenzo[b]thiophene depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways and targets involved can vary based on the specific context of its use .
Vergleich Mit ähnlichen Verbindungen
5,6-Dimethoxybenzo[b]thiophene: Another benzothiophene derivative with methoxy groups at different positions.
Benzo[b]thiophene: The parent compound without methoxy substitutions.
Thiophene: A simpler heterocyclic compound with a five-membered ring containing sulfur.
Uniqueness: 4,5-Dimethoxybenzo[b]thiophene is unique due to the specific positioning of its methoxy groups, which can influence its chemical reactivity and physical properties. This makes it a valuable compound for various applications, particularly in the synthesis of more complex molecules and materials .
Eigenschaften
CAS-Nummer |
103204-79-1 |
|---|---|
Molekularformel |
C10H10O2S |
Molekulargewicht |
194.25 g/mol |
IUPAC-Name |
4,5-dimethoxy-1-benzothiophene |
InChI |
InChI=1S/C10H10O2S/c1-11-8-3-4-9-7(5-6-13-9)10(8)12-2/h3-6H,1-2H3 |
InChI-Schlüssel |
ZCHGXTDHLWAFGN-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C2=C(C=C1)SC=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-(4-Fluorophenyl)-3-(piperidin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11813668.png)

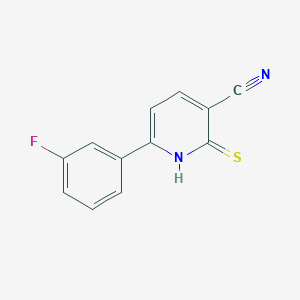
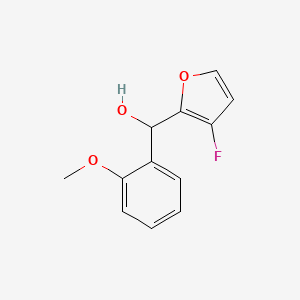
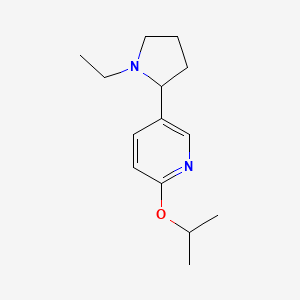
![N,N-Dimethylbenzo[b]thiophen-3-amine](/img/structure/B11813695.png)



